molecular formula C19H18ClN3O2 B213551 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B213551
M. Wt: 355.8 g/mol
InChI Key: CRRLFAQVQHJLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic properties, and its mechanism of action has been investigated in various studies.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain proteins, including protein kinase B (AKT) and glycogen synthase kinase 3β (GSK3β). These proteins are involved in various biological processes, including cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide have been investigated in various studies. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. In addition, this compound has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its specificity for certain proteins. This allows for the investigation of the role of these proteins in various biological processes. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for research on 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide. One area of interest is investigating its potential use in combination with other compounds for the treatment of cancer and inflammation. In addition, further investigation into its mechanism of action and its effects on other proteins involved in biological processes is warranted. Finally, the development of more efficient synthesis methods for this compound would be beneficial for its use in future research.

Synthesis Methods

The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(chloromethyl)pyrazole in the presence of a base to form the desired product. The yield of this reaction is typically around 60%.

Scientific Research Applications

The compound 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been investigated for its potential use in the treatment of cancer, inflammation, and pain. In addition, this compound has been studied for its potential use as a tool compound for investigating the role of certain proteins in various biological processes.

properties

Product Name

4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C19H18ClN3O2/c1-13-3-8-18(25-2)17(9-13)22-19(24)15-6-4-14(5-7-15)11-23-12-16(20)10-21-23/h3-10,12H,11H2,1-2H3,(H,22,24)

InChI Key

CRRLFAQVQHJLCK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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